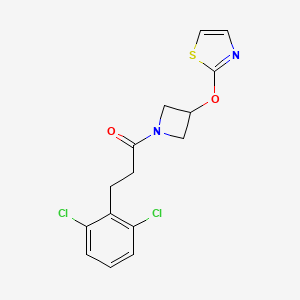

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Beschreibung

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2,6-dichlorophenyl group at the third carbon and a 3-(thiazol-2-yloxy)azetidin-1-yl moiety at the first carbon.

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEKCCVSTXLWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group, such as a halide, under basic conditions to form the thiazol-2-yloxy intermediate.

Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where the thiazol-2-yloxy intermediate reacts with an azetidine derivative.

Final Coupling Reaction: The final step involves coupling the dichlorophenyl group with the azetidin-1-yl intermediate under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- Structure: The dichlorophenyl group is retained, but the azetidine-thiazole moiety is replaced with a 2-hydroxyphenyl ring conjugated via a propenone (α,β-unsaturated ketone) system.

- Synthesis: Prepared via base-catalyzed Aldol condensation of 2′-hydroxyacetophenone and 2,6-dichlorobenzaldehyde .

3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]propan-1-one

- Structure : Replaces the thiazol-2-yloxy-azetidine group with a triazolyl-pyrrolidine substituent.

- Physicochemical Properties : Molecular weight = 339.22 g/mol (vs. 385.27 g/mol for the target compound). The triazole ring may enhance metabolic stability compared to thiazole due to reduced susceptibility to oxidative degradation .

3-(2,6-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one

- Structure : Substitutes dichlorophenyl with dimethoxyphenyl and replaces azetidine-thiazole with a 4-hydroxyphenyl group.

- Electronic Effects : Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing chlorine atoms in the target compound. This difference could alter binding affinity in biological systems .

Thiourea and Dihydrochalcone Analogs

1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea

- Structure: Retains the dichlorophenyl group but replaces the propanone-azetidine-thiazole system with a thiourea-ethylamine chain.

Hesperetin Dihydrochalcone Derivatives (e.g., Compounds d–g in )

- Structure : Share the propan-1-one backbone but feature glycosylated or methoxy-substituted aromatic rings.

- Bioactivity: Known for antioxidant and flavor-enhancing properties, contrasting with the likely receptor-targeting role of the dichlorophenyl-thiazole analog .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Biologische Aktivität

The compound 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a synthetic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a dichlorophenyl group, an azetidine ring, and a thiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of azetidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can inhibit bacterial growth by disrupting cell wall synthesis and function .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | P. aeruginosa | 12 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

Case Study: Anticancer Effects

A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM .

The biological activity of 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Safety and Toxicity

Toxicological assessments have indicated that while the compound shows promising biological activity, it also presents some toxicity risks. Acute toxicity studies suggest harmful effects at high doses, necessitating further investigation into its safety profile for therapeutic use .

Q & A

Q. What are the established synthetic routes for 3-(2,6-dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation or Aldol-type condensation , depending on the precursor availability. For example:

- Aldol condensation : Base-catalyzed reactions (e.g., NaOH/EtOH) between 2,6-dichlorobenzaldehyde and a ketone-functionalized azetidine intermediate can yield the target compound. Reaction temperature (60–80°C) and solvent polarity critically affect regioselectivity and yield .

- Friedel-Crafts acylation : Catalyzed by AlCl₃, this method is effective for introducing acyl groups to aromatic systems. However, steric hindrance from the 2,6-dichlorophenyl group may necessitate extended reaction times (24–48 hours) .

Q. Key Purification Methods :

| Method | Conditions | Purity Validation |

|---|---|---|

| Recrystallization | Ethanol/water (3:1 v/v) | TLC (Rf = 0.45, toluene:ethyl acetate 8.7:1.2) |

| Column Chromatography | Silica gel, hexane:ethyl acetate (4:1) | HPLC (>95% purity) |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic spectral markers?

- IR Spectroscopy : Look for carbonyl (C=O) stretch at 1660–1680 cm⁻¹ and thiazole C-S-C absorption at 650–750 cm⁻¹ .

- ¹H NMR : Key signals include:

- HRMS : Expected [M+H]⁺ ion matches theoretical m/z (calculated for C₁₅H₁₂Cl₂N₂O₂S: 367.01) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. DFT predictions) be resolved for this compound?

Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent inclusion . Strategies include:

Q. Example Discrepancy :

| Parameter | X-ray Data | DFT (Gas Phase) | Adjusted DFT (Ethanol) |

|---|---|---|---|

| C=O Bond Length | 1.22 Å | 1.20 Å | 1.21 Å |

| Cl-C-Cl Angle | 120.5° | 118.7° | 119.8° |

Q. What methodologies address low yields in the final coupling step between the azetidine and thiazole moieties?

Low yields (<40%) in coupling reactions often stem from steric hindrance or competing side reactions . Optimize using:

Q. Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 38 | 92 |

| Microwave (100°C, 300 W) | 62 | 98 |

| Boc-protected intermediate | 75 | 99 |

Q. How can researchers validate the absence of isomeric impurities in synthetic batches?

Q. What computational tools are recommended for predicting the compound’s bioactivity or binding modes?

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the thiazole ring as a hydrogen-bond acceptor .

- ADMET Prediction (SwissADME) : Assess logP (~3.5) and solubility (<10 µM) to guide in vitro testing .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values across studies?

Contradictions often arise from solvent purity or temperature control . Standardize protocols:

Q. Why do different synthetic routes produce varying thermal stability profiles (DSC/TGA data)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.